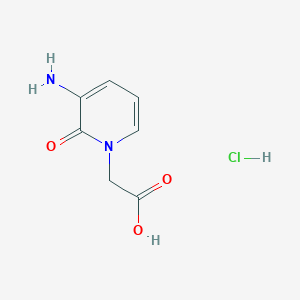
3-Bromo-2-chloro-5-fluoroaniline
Vue d'ensemble
Description
3-Bromo-2-chloro-5-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It has a molecular weight of 224.46 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-5-fluoroaniline is 1S/C6H4BrClFN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-fluoroaniline is a solid substance . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not provided in the sources retrieved.Applications De Recherche Scientifique
Organic Synthesis and Functionalization
3-Bromo-2-chloro-5-fluoroaniline serves as a critical intermediate in organic synthesis, facilitating the development of complex molecules through selective functionalization. For example, it's used in the chemoselective amination of halopyridines, demonstrating its utility in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Stroup et al., 2007). Additionally, its application extends to the synthesis of imidazopyridinones, highlighting its versatility in creating biologically active scaffolds (Wang et al., 2016).
Photolysis Studies
The photolytic behavior of compounds related to 3-Bromo-2-chloro-5-fluoroaniline, such as halogenoanilines, is a significant area of research, offering insights into environmental degradation processes and the stability of halogenated organics under light exposure. Studies on the photolysis of halogenoanilines in methanol have provided valuable information on their degradation pathways, quantum yields, and the formation of anisidine and aniline derivatives, which are crucial for understanding the environmental fate of these compounds (Othmen et al., 1999).
Biological Activity and Metabolism
Research on the metabolism and biological effects of related halogenoanilines sheds light on the potential toxicological implications of 3-Bromo-2-chloro-5-fluoroaniline and similar compounds. For instance, studies on the metabolism of 3-chloro-4-fluoroaniline have identified major metabolites and elucidated metabolic pathways, which are critical for assessing the safety and environmental impact of these chemicals (Duckett et al., 2006).
Safety And Hazards
3-Bromo-2-chloro-5-fluoroaniline is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 3-Bromo-2-chloro-5-fluoroaniline are not mentioned in the sources retrieved, it is worth noting that anilines are commonly used in the synthesis of a wide range of chemical compounds. As such, 3-Bromo-2-chloro-5-fluoroaniline could potentially be used in the development of new chemical compounds in the future .
Propriétés
IUPAC Name |
3-bromo-2-chloro-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMWJRUAGKYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729385 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-fluoroaniline | |
CAS RN |
187929-81-3 | |
| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)
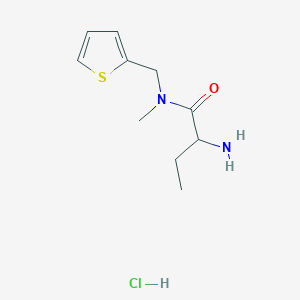
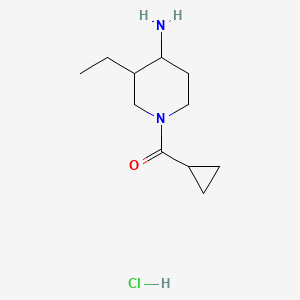
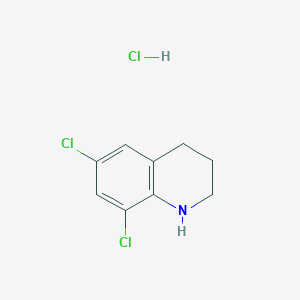
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)


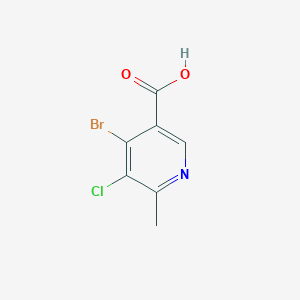

methanol](/img/structure/B1376583.png)

![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)
